(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine
Overview
Description
(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine is a chiral ligand used in asymmetric synthesis. It is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals. The compound’s structure features two diphenylphosphino groups attached to a pyrrolidine ring, which contributes to its unique reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with diphenylphosphine. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. Solvents like benzene, chloroform, or methanol are used depending on the specific reaction requirements .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of metal catalysts.
Substitution: The ligand can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the integrity of the phosphine groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups results in phosphine oxides, while substitution reactions can yield a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine has several scientific research applications:
Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating enantioselective hydrogenation, hydroformylation, and other reactions.
Biology: The compound’s ability to induce chirality makes it useful in the synthesis of biologically active molecules, including drugs and natural products.
Medicine: Its role in the production of enantiomerically pure pharmaceuticals is crucial for developing drugs with specific therapeutic effects.
Mechanism of Action
The mechanism by which (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine exerts its effects involves coordination to metal centers in catalytic complexes. The chiral environment created by the ligand induces enantioselectivity in the catalytic process. The molecular targets include various metal ions, such as palladium, platinum, and rhodium, which form complexes with the ligand and facilitate asymmetric transformations .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-(-)-Bis(diphenylphosphino)butane
- ®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
- ®-(+)-1,2-Bis(diphenylphosphino)propane
- (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane
Uniqueness
Compared to similar compounds, (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine offers unique advantages in terms of its steric and electronic properties. The specific arrangement of the diphenylphosphino groups on the pyrrolidine ring provides a distinct chiral environment that enhances its effectiveness in asymmetric catalysis. This makes it particularly valuable in applications requiring high enantioselectivity and efficiency .
Properties
IUPAC Name |
[(3S,5S)-5-(diphenylphosphanylmethyl)pyrrolidin-3-yl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NP2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-21-29(22-30-24)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,24,29-30H,21-23H2/t24-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHKXSOICTYGQD-OUTSHDOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701155302 | |
Record name | (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701155302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61478-29-3 | |
Record name | (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61478-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701155302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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